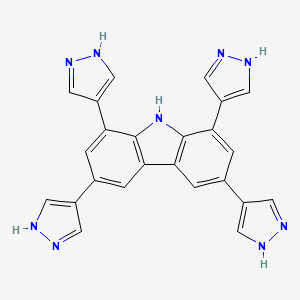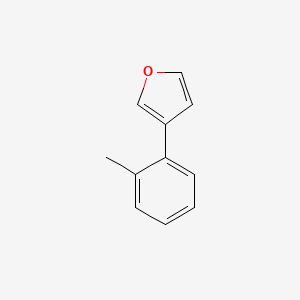
5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(4-morpholinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-4-(morpholinomethyl)isoxazol-5(2H)-one is a heterocyclic compound that features an isoxazole ring, a chlorophenyl group, and a morpholinomethyl substituent. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(morpholinomethyl)isoxazol-5(2H)-one typically involves a multi-step process:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Attachment of Morpholinomethyl Group: The morpholinomethyl group can be attached via a Mannich reaction, where formaldehyde, morpholine, and the isoxazole derivative react under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)-4-(morpholinomethyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-4-(morpholinomethyl)isoxazol-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-4-(morpholinomethyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl and morpholinomethyl groups can enhance binding affinity and specificity, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: An antibiotic with an isoxazole ring.
Muscimol: A psychoactive compound with an isoxazole ring.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Uniqueness
3-(4-chlorophenyl)-4-(morpholinomethyl)isoxazol-5(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
61194-96-5 |
|---|---|
Fórmula molecular |
C14H15ClN2O3 |
Peso molecular |
294.73 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-(morpholin-4-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H15ClN2O3/c15-11-3-1-10(2-4-11)13-12(14(18)20-16-13)9-17-5-7-19-8-6-17/h1-4,16H,5-9H2 |
Clave InChI |
MRWXUEWUZRMGHJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C(NOC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


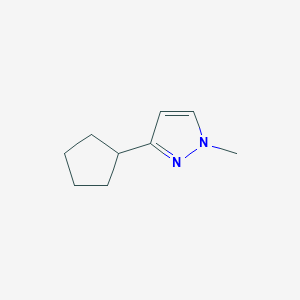

![5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid](/img/structure/B15208966.png)

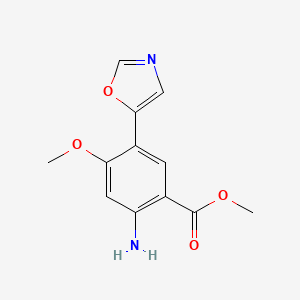

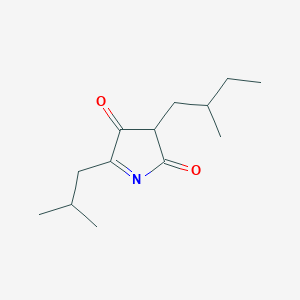
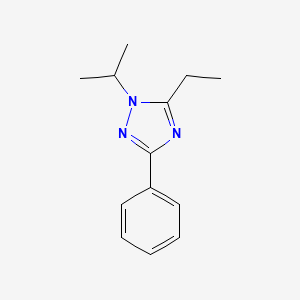
![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)
![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
